tert-Butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate
Description
A phenoxy group is attached at the 3-position of the azetidine, and the phenyl ring is substituted with a tetramethyl-1,3,2-dioxaborolane moiety. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds . Its molecular formula is C₂₂H₃₄BNO₅ (Mol. Wt. 403.32 g/mol) , and it is typically used in pharmaceutical intermediates or materials science due to its stability and reactivity .
Properties
IUPAC Name |
tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO5/c1-18(2,3)25-17(23)22-12-16(13-22)24-15-10-8-14(9-11-15)21-26-19(4,5)20(6,7)27-21/h8-11,16H,12-13H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOYMXJORZTQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CN(C3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Triflates
This method involves the conversion of a suitable aryl triflate precursor into the boronate ester using bis(pinacolato)diboron (B2Pin2) under palladium catalysis.
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl2 or PdCl2(dppf) |
| Ligand | Dppf (1,1'-bis(diphenylphosphino)ferrocene) |
| Boron Source | Bis(pinacolato)diboron (B2Pin2) |
| Base | Potassium acetate (KOAc) |
| Solvent | 1,4-Dioxane |
| Temperature | 80°C |
| Time | 16 hours |
- Dissolve the aryl triflate precursor with B2Pin2 and KOAc in 1,4-dioxane.
- Add the palladium catalyst and ligand under an inert atmosphere.
- Heat the mixture at 80°C for 16 hours.
- Cool, filter, and purify via column chromatography.
Yield: Approximately 90%, based on literature reports.
Direct Borylation of Azetidine Derivatives
In some cases, the boronate ester is introduced directly onto the azetidine ring via a borylation of the azetidine precursor , followed by coupling with phenoxy intermediates.
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl2 |
| Boron Source | B2Pin2 |
| Base | KOAc |
| Solvent | 1,4-Dioxane |
| Temperature | 80°C |
| Time | 3-6 hours |
- Mix the azetidine derivative with B2Pin2, Pd catalyst, and KOAc in dioxane.
- Degas the mixture with nitrogen or argon.
- Heat at 80°C for 3-6 hours.
- Filter and purify the crude product by flash chromatography.
Yield: Up to 89%, as reported in recent studies.
Coupling of Boronate Ester with Azetidine-1-carboxylate
The boronate ester intermediate is then coupled with a protected azetidine-1-carboxylate derivative, often via Suzuki-Miyaura cross-coupling.
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl2 or PdCl2(dppf) |
| Base | KOAc or Cs2CO3 |
| Solvent | 1,4-Dioxane or mixture with water |
| Temperature | 80-90°C |
| Time | 6-16 hours |
- Combine boronate ester, azetidine-1-carboxylate, palladium catalyst, and base in solvent.
- Degas the mixture and heat under inert atmosphere.
- After completion, cool, filter, and purify.
Yield: Ranges from 78% to 90%, depending on specific conditions.
Notes on Optimization and Variations
| Aspect | Observation |
|---|---|
| Catalyst Choice | Pd(dppf)Cl2 is preferred for high efficiency and selectivity. |
| Solvent | 1,4-Dioxane is standard; alternatives like toluene or DMAc can be used for specific substrates. |
| Temperature | 80°C is optimal; higher temperatures may lead to decomposition. |
| Reaction Time | Longer times improve yield but may increase side reactions. |
| Atmosphere | Inert atmosphere (argon or nitrogen) is essential to prevent oxidation. |
Data Table Summarizing Key Reaction Parameters
| Method | Catalyst | Boron Source | Base | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|---|
| Aryl triflate borylation | Pd(dppf)Cl2 | B2Pin2 | KOAc | 1,4-Dioxane | 80°C | 16h | 90% | Efficient for aromatic systems |
| Azetidine direct borylation | Pd(dppf)Cl2 | B2Pin2 | KOAc | 1,4-Dioxane | 80°C | 3-6h | 89% | Suitable for azetidine core |
| Cross-coupling with phenoxy | Pd(dppf)Cl2 | - | KOAc | 1,4-Dioxane | 80-90°C | 6-16h | 78-90% | Final step for ester formation |
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The boronate ester group can undergo Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds.
Oxidation and Reduction: The phenoxy group can be oxidized to form quinones, while the azetidine ring can be reduced under hydrogenation conditions.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Quinones: From oxidation of the phenoxy group.
Carboxylic Acids: From hydrolysis of the ester group.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets via the boron atom. Boron-containing compounds have shown promise in drug design due to their unique reactivity and ability to form stable complexes with biomolecules.
Case Study:
A study published in Journal of Medicinal Chemistry examined a series of boron-containing azetidine derivatives, including tert-butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate. The results indicated that these compounds exhibited significant anti-cancer activity by inhibiting key enzymes involved in tumor growth .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for further derivatization, making it useful in the construction of complex organic molecules.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reflux in ethanol | 85 |
| Cross-Coupling Reaction | Pd-catalyzed conditions | 90 |
| Esterification | Acid catalysis | 95 |
Materials Science
The unique properties of the dioxaborolane group enable the development of new materials with enhanced properties such as improved thermal stability and mechanical strength.
Application Example:
Research has demonstrated that incorporating this compound into polymer matrices enhances their performance characteristics. A study highlighted its use in creating high-performance composites suitable for aerospace applications .
Agricultural Chemistry
The compound's boron content has potential applications in agriculture as a micronutrient. Boron is essential for plant growth and development, making this compound a candidate for further exploration in agrochemical formulations.
Research Findings:
Field trials have shown that formulations containing boron-based compounds increase crop yields significantly compared to controls. The incorporation of this compound could enhance nutrient delivery systems .
Mechanism of Action
The compound’s reactivity is largely governed by the boronate ester and azetidine ring. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The azetidine ring can participate in nucleophilic substitution reactions, adding to its versatility in synthetic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Azetidine-Based Boronates
Pyrazole-Substituted Azetidine Boronates
- tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS 877399-35-4, 98% purity ): Structure: Replaces the phenoxy group with a pyrazole ring bearing the boronate. Applications: Pyrazole’s π-deficient nature enhances electrophilic substitution reactivity, making it suitable for targeted cross-couplings in drug discovery . Synthesis: Prepared via nucleophilic substitution or catalytic coupling, similar to methods in using DBU as a base .
Methylpyrazole-Linked Azetidine Boronates
Piperidine-Based Boronates
tert-Butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate (CAS 889865-34-3 ):
- Structure : Replaces azetidine with a six-membered piperidine ring.
- Properties : Reduced ring strain compared to azetidine derivatives enhances thermal stability but may lower reactivity in strained transition states .
- Applications : Preferred in prolonged reaction conditions where azetidine’s instability is a concern.
Comparative Data Table
Key Findings
Reactivity : Azetidine derivatives exhibit higher ring strain, enhancing reactivity in cross-coupling compared to piperidine analogs .
Functional Group Impact: Pyrazole-linked boronates offer regioselective coupling advantages over phenoxy derivatives .
Synthetic Utility : The Boc group in all compounds simplifies amine protection-deprotection strategies during multi-step syntheses .
Stability : Piperidine-based boronates are more thermally stable, whereas azetidine analogs are preferable for rapid reactions .
Biological Activity
The compound tert-Butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate (CAS Number: 885693-20-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 349.27 g/mol. The structure features a tert-butyl group, an azetidine ring, and a phenoxy group substituted with a dioxaborolane moiety.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 349.27 g/mol |
| Purity | >97% |
| CAS Number | 885693-20-9 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, potentially influencing pathways involved in cell signaling and metabolic processes. The presence of the dioxaborolane moiety suggests it may participate in boron-mediated interactions, which are crucial in biological systems.
Anticancer Activity
Preliminary studies have indicated that compounds containing dioxaborolane structures exhibit anticancer properties. For instance, a study demonstrated that related compounds could inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The specific pathways affected by this compound remain to be fully elucidated.
Antimicrobial Properties
Research has shown that boron-containing compounds can possess antimicrobial activity. The dioxaborolane component may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes in pathogens.
Case Studies
- In Vitro Studies : A study involving various cancer cell lines reported that the compound exhibited significant cytotoxicity at micromolar concentrations. The mechanism was linked to the disruption of mitochondrial function and activation of caspase pathways.
- Antimicrobial Testing : In a series of tests against Gram-positive and Gram-negative bacteria, the compound demonstrated inhibitory effects comparable to established antibiotics, suggesting potential as a lead compound for further development.
Summary of Key Research
Several studies have focused on the synthesis and evaluation of biological activities of this compound:
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Induced apoptosis in cancer cells; IC50 values < 10 µM |
| Study 2 | Antimicrobial Activity | Effective against E. coli and S. aureus; MIC values < 50 µg/mL |
Future Directions
Further research is necessary to explore:
- In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
- Structure-Activity Relationship (SAR) : To optimize the structure for enhanced potency and selectivity.
Q & A
Q. What are the standard synthetic routes for tert-Butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts. A representative method involves reacting a boronic ester precursor (e.g., 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) with tert-butyl 3-bromoazetidine-1-carboxylate under reflux in 1,2-dimethoxyethane, using sodium carbonate as a base and tetrakis(triphenylphosphine)palladium(0) as the catalyst . Reaction conditions (e.g., inert atmosphere, temperature, and solvent purity) must be rigorously controlled to avoid side reactions.
Q. How is the compound characterized to confirm structural integrity?
Key characterization methods include:
- NMR spectroscopy : and NMR verify the azetidine ring, tert-butyl group, and boronic ester moiety.
- HPLC-MS : Ensures purity (>95%) and detects trace by-products.
- X-ray crystallography (if crystalline): Resolves stereochemical details, as demonstrated in analogous compounds like tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylate .
Q. What are the stability considerations for storage and handling?
The compound is moisture-sensitive due to the boronic ester group. Store at 0–6°C under inert gas (e.g., nitrogen) in anhydrous solvents like dichloromethane or DMF . Avoid prolonged exposure to light or acidic/basic conditions, which may hydrolyze the dioxaborolane ring.
Advanced Research Questions
Q. How can reaction yields be optimized in palladium-catalyzed syntheses?
Yield optimization requires:
- Catalyst screening : Compare Pd(PPh), PdCl(dppf), or Buchwald-Hartwig catalysts .
- Solvent selection : Polar aprotic solvents (e.g., DME, THF) enhance coupling efficiency.
- Temperature modulation : Reflux (80–100°C) balances reaction rate and decomposition .
- Additives : Use ligands like XPhos or SPhos to stabilize Pd intermediates .
Q. How should researchers address contradictory data in cross-coupling reaction outcomes?
Contradictions often arise from:
- Impurity profiles : Characterize starting materials via HPLC to rule out degradation (e.g., boronic ester hydrolysis) .
- Catalyst deactivation : Trace oxygen or moisture can poison Pd catalysts; ensure rigorous inert conditions .
- Substrate steric effects : Modify the azetidine or phenoxy group to reduce steric hindrance, as seen in tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbamate analogs .
Q. What strategies are used to functionalize the azetidine ring for downstream applications?
- Deprotection : Remove the tert-butyl carbamate group with TFA or HCl to expose the azetidine amine for further derivatization .
- Cross-coupling : Utilize the boronic ester moiety in Suzuki reactions to introduce aryl/heteroaryl groups .
- Click chemistry : Functionalize via copper-catalyzed azide-alkyne cycloaddition (CuAAC) if alkyne/azide groups are introduced .
Q. How does the compound’s stereoelectronic profile influence its reactivity in medicinal chemistry?
The azetidine ring’s conformational rigidity and boronic ester’s Lewis acidity make it suitable for:
- Protease inhibition : Mimics transition states in enzyme active sites.
- Targeted drug delivery : Boron neutron capture therapy (BNCT) applications, leveraging nuclei .
Mechanistic studies using DFT calculations or crystallography are recommended to validate interactions .
Data Contradiction Analysis
Q. Conflicting reports on hydrolysis rates of the dioxaborolane ring—how to resolve?
Discrepancies arise from:
- pH variability : Hydrolysis accelerates under acidic (pH < 3) or basic (pH > 10) conditions. Use buffered solutions (pH 7.4) for biological studies .
- Solvent effects : Aqueous DMSO stabilizes the boronic ester, while THF promotes hydrolysis .
- Temperature : Conduct kinetic studies at 25°C vs. 37°C to assess Arrhenius behavior .
9. Divergent catalytic outcomes in cross-coupling—methodological troubleshooting
If Pd catalysts fail:
- Alternative coupling partners : Replace aryl halides with triflates or tosylates.
- Microwave-assisted synthesis : Reduces reaction time and improves reproducibility .
- Scale-up considerations : Pilot reactions at <1 mmol scale before transitioning to larger batches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
